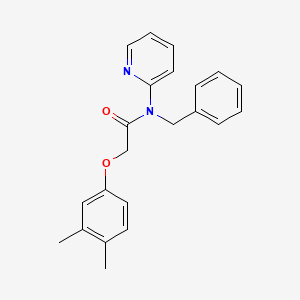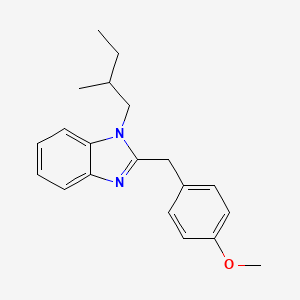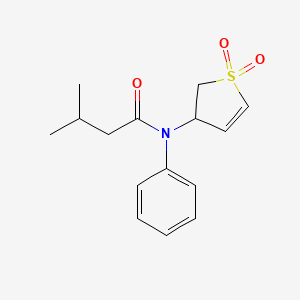![molecular formula C21H22BrN2O6P B11409276 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409276.png)
Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a combination of benzodioxole, bromophenyl, oxazole, and phosphonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde and an acid catalyst to form the 1,3-benzodioxole ring.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Attachment of the Phosphonate Group: This can be achieved through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and oxazole rings.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen or other substituent.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxole and oxazole rings.
Reduction: Products may include de-brominated phenyl derivatives.
Substitution: Products may include substituted phosphonate derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine
Anticancer Agents: The compound has shown potential in the development of anticancer drugs due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in the study of enzyme function and regulation.
Industry
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.
作用机制
The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.
相似化合物的比较
Similar Compounds
- DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
The presence of the bromophenyl group in DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE distinguishes it from its analogs with different halogen substituents. This bromine atom can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for further research and development.
属性
分子式 |
C21H22BrN2O6P |
|---|---|
分子量 |
509.3 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H22BrN2O6P/c1-3-28-31(25,29-4-2)21-20(30-19(24-21)15-6-8-16(22)9-7-15)23-12-14-5-10-17-18(11-14)27-13-26-17/h5-11,23H,3-4,12-13H2,1-2H3 |
InChI 键 |
FOMQTWGZHWBFBX-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC4=C(C=C3)OCO4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide](/img/structure/B11409205.png)


![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11409226.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11409232.png)

![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409253.png)

![7-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409271.png)
![N-{(1Z)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B11409274.png)
![3-(4-chlorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409278.png)



